molecular formula C22H17NO6S2 B11585898 N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

Cat. No.: B11585898
M. Wt: 455.5 g/mol
InChI Key: FXMIVAHRLFEZIU-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxybenzenesulfonyl group, a benzoxathiol ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxathiol intermediate using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the sulfonylated benzoxathiol with phenylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: to accommodate larger quantities of reactants.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

    Quality control measures: to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide: shares structural similarities with other sulfonamides and benzoxathiol derivatives.

    Sulfonamides: Compounds containing the sulfonamide functional group, known for their antimicrobial properties.

    Benzoxathiol derivatives: Compounds containing the benzoxathiol ring, studied for various biological activities.

Uniqueness

    Structural Features: The combination of methoxybenzenesulfonyl, benzoxathiol, and phenylacetamide moieties makes this compound unique.

    Its unique structure may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C22H17NO6S2

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C22H17NO6S2/c1-28-17-8-10-18(11-9-17)31(26,27)23(21(24)13-15-5-3-2-4-6-15)16-7-12-19-20(14-16)30-22(25)29-19/h2-12,14H,13H2,1H3

InChI Key

FXMIVAHRLFEZIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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